Mahanimbine

概述

描述

- It has been studied for its potential health benefits, particularly in the context of metabolic disorders and cancer.

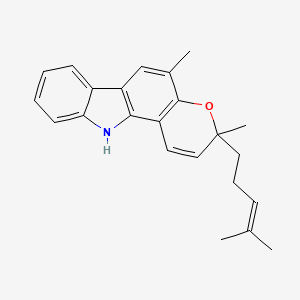

- The chemical structure of this compound is shown below: !this compound Chemical Structure

Mahanimbine: is an orally active alkaloid derived from

准备方法

合成路线: 马哈宁滨碱可以通过多种方法合成,包括化学转化和环化反应。

反应条件: 马哈宁滨碱的具体合成路线和反应条件在文献中没有得到广泛的记录。

工业生产: 由于马哈宁滨碱的商业用途有限,其工业规模的生产方法尚未得到很好的建立。

化学反应分析

反应性: 马哈宁滨碱会发生各种化学反应,包括氧化、还原和取代。

常用试剂和条件:

主要产物: 这些反应中形成的具体产物将取决于所用的反应条件和试剂。

科学研究应用

Neuroprotective Effects

Mechanism of Action:

Mahanimbine has been shown to enhance cholinergic transmission and reduce neuroinflammation, making it a potential candidate for treating neurodegenerative diseases. Research indicates that it can improve memory capacity and mitigate the effects of oxidative stress and amyloid formation in the brain.

Case Study:

A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced neuroinflammation in mice. The findings revealed that this compound administration significantly improved memory performance in the Morris Water Maze test, reduced levels of acetylcholinesterase (an enzyme that breaks down acetylcholine), and decreased pro-inflammatory cytokines like IL-1β and TNF-α while increasing anti-inflammatory markers such as IL-10 and TGF-β .

| Parameter | Control | LPS-induced | This compound (2 mg/kg) |

|---|---|---|---|

| Escape Latency (seconds) | 30 ± 5 | 50 ± 7 | 35 ± 6 |

| AChE Activity (U/L) | 6.28 | 10.32 | 8.00 |

| IL-1β Levels (pg/mL) | 1.5 | 3.0 | 2.0 |

Metabolic Regulation

Effects on Obesity:

this compound has demonstrated anti-obesity properties by preventing high-fat diet-induced metabolic complications in animal models. It has been shown to reduce weight gain, hyperlipidemia, and fat accumulation in adipose tissues.

Case Study:

In a study involving male and female mice fed a high-fat diet, those treated with this compound exhibited significantly lower weight gain compared to untreated controls. Specifically, male mice showed a weight gain of only 51.70% with this compound treatment versus 71.02% in the control group .

| Group | Weight Gain (%) |

|---|---|

| High-Fat Diet Control | 71.02 ± 6.04 |

| This compound (2 mg/kg) | 51.70 ± 3.59 |

| This compound (4 mg/kg) | 47.37 ± 3.73 |

Anticancer Properties

Mechanism of Action:

this compound exhibits significant anticancer activity against various human cancers, including breast and pancreatic cancer. Its mechanisms include induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration.

Case Studies:

- Breast Cancer: Research indicated that this compound induced apoptosis in human breast cancer cells and inhibited their invasive capabilities .

- Pancreatic Cancer: Another study found that this compound could inhibit pancreatic cancer cell proliferation through modulation of critical signaling pathways such as AKT/mTOR and STAT3 .

| Cancer Type | Effect Observed |

|---|---|

| Breast Cancer | Induction of apoptosis |

| Pancreatic Cancer | Inhibition of cell proliferation |

作用机制

靶点: 马哈宁滨碱可能与细胞内特定的分子靶点相互作用。

通路: 它可能调节与炎症、氧化应激或代谢相关的信号通路。

相似化合物的比较

独特性: 马哈宁滨碱的独特特征包括其天然来源、口服生物利用度和潜在的健康益处。

类似化合物: 虽然马哈宁滨碱很突出,但其他咔唑生物碱(例如,穆拉亚宁碱,马哈宁碱)在结构上具有相似性,可能具有相关的性质。

生物活性

Mahanimbine, a carbazole alkaloid predominantly found in the leaves of Murraya koenigii (curry leaf), has garnered significant attention for its diverse biological activities. This article explores the compound's neuroprotective, anticancer, and metabolic effects, supported by various research findings and case studies.

This compound's structure is characterized by a unique carbazole framework, which is linked to its pharmacological properties. The compound exhibits multiple mechanisms of action, including modulation of cholinergic activity, inhibition of inflammatory pathways, and induction of apoptosis in cancer cells.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of neuroinflammation and aging.

- Cholinergic System Modulation : this compound has been shown to enhance cholinergic activity by inhibiting acetylcholinesterase (AChE) activity. In a study involving lipopolysaccharide (LPS)-induced neuroinflammation in mice, treatment with this compound significantly reduced AChE levels and improved cholinergic transmission .

- Reduction of Neuroinflammation : The compound also demonstrated the ability to modulate pro-inflammatory cytokines. Treatment with this compound decreased levels of IL-1β and TNF-α while increasing IL-10 and TGF-β1, indicating a shift towards an anti-inflammatory response .

- Memory Improvement : In aged mice, this compound administration resulted in improved spatial learning and memory retention as assessed by the Morris water maze test. This effect was associated with decreased oxidative stress markers and amyloid-beta levels .

Table 1: Neuroprotective Effects of this compound

| Parameter | Control Group | This compound (1 mg/kg) | This compound (2 mg/kg) |

|---|---|---|---|

| AChE Activity (U/L) | 376.96 ± 16.03 | 314.39 ± 15.17 | 337.82 ± 4.55 |

| IL-1β Levels (pg/mL) | 2.67 ± 0.21 | 1.50 ± 0.10 | 1.20 ± 0.05 |

| TNF-α Levels (pg/mL) | Elevated | Reduced | Reduced |

| Memory Retention (Morris Test) | Baseline | Improved | Improved |

Anticancer Activity

This compound has shown promising results in various cancer models, particularly against pancreatic cancer.

- Cytotoxicity Studies : Research indicates that this compound selectively inhibits the proliferation of pancreatic cancer cells while exhibiting minimal cytotoxicity towards normal cells. The compound induced G0/G1 cell cycle arrest and apoptosis in cancer cells, with IC50 values ranging from 3.5 to 64 μM .

- Mechanisms of Action : The anticancer effects are attributed to the inhibition of key signaling pathways, including AKT/mTOR and STAT3, which are critical for cell survival and proliferation in cancer .

Table 2: Anticancer Effects of this compound

| Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| Capan-2 | 3.5 | G0/G1 arrest, apoptosis |

| SW1190 | 64 | Inhibition of AKT/mTOR signaling |

| Normal Cells | >100 | Minimal cytotoxicity |

Metabolic Effects

The metabolic benefits of this compound have been explored in the context of obesity and insulin resistance.

- Weight Management : In high-fat diet-induced obesity models, this compound administration resulted in significant reductions in weight gain compared to control groups .

- Improvement in Glucose Metabolism : The compound enhanced glucose clearance and upregulated insulin-responsive genes in liver and adipose tissues, suggesting its potential role in managing metabolic disorders .

Table 3: Metabolic Effects of this compound

| Parameter | Control Group | This compound (2 mg/kg) | This compound (4 mg/kg) |

|---|---|---|---|

| Weight Gain (%) | 71.02 ± 6.04 | 51.70 ± 3.59 | 47.37 ± 3.73 |

| Glucose Clearance Improvement | Baseline | Significant | Significant |

| Insulin Responsive Gene Expression | Low | Upregulated | Upregulated |

属性

IUPAC Name |

3,5-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO/c1-15(2)8-7-12-23(4)13-11-18-21-19(14-16(3)22(18)25-23)17-9-5-6-10-20(17)24-21/h5-6,8-11,13-14,24H,7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNVFUBCWIYPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601035072 | |

| Record name | Mahanimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-Mahanimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21104-28-9 | |

| Record name | Mahanimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021104289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mahanimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Mahanimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94 - 95 °C | |

| Record name | (+)-Mahanimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。